Tos-PEG3-CH2CO2H

Catalog No.
S545612
CAS No.
1807537-35-4
M.F
C13H18O7S
M. Wt
318.34
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tos-PEG3-CH2CO2H

CAS Number

1807537-35-4

Product Name

Tos-PEG3-CH2CO2H

IUPAC Name

2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]acetic acid

Molecular Formula

C13H18O7S

Molecular Weight

318.34

InChI

InChI=1S/C13H18O7S/c1-11-2-4-12(5-3-11)21(16,17)20-9-8-18-6-7-19-10-13(14)15/h2-5H,6-10H2,1H3,(H,14,15)

InChI Key

QQHWSZBWDYTXGD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC(=O)O

Solubility

Soluble in DMSO

Synonyms

Tos-PEG3-CH2CO2H

Description

The exact mass of the compound Tos-PEG3-CH2CO2H is 318.0773 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Linker Molecule: Tos-PEG3-CH2CO2H acts as a linker molecule. It contains three main parts:
    • A tosyl group (Tos) at one end. This group is a good leaving group, meaning it can be easily displaced by other molecules in a chemical reaction [].
    • A hydrophilic polyethylene glycol (PEG) spacer in the middle. This spacer increases the molecule's water solubility, making it useful for applications in aqueous environments [].
    • A terminal carboxylic acid (CH2CO2H) group at the other end. This group can react with primary amine groups to form stable amide bonds [].

These properties make Tos-PEG3-CH2CO2H valuable for conjugating (linking) various molecules in research settings.

  • Bioconjugation

    One primary application of Tos-PEG3-CH2CO2H is in bioconjugation. Scientists can use it to attach drugs, imaging agents, or other functional groups to biomolecules like proteins, peptides, or antibodies []. The PEG spacer enhances the water solubility of the resulting conjugate, improving its circulation in the body and reducing potential side effects [].

  • Surface Modification

    Tos-PEG3-CH2CO2H can also be used for surface modification. By attaching the molecule to surfaces like nanoparticles or biosensors, researchers can improve their biocompatibility (compatibility with living systems) and reduce non-specific interactions with other molecules [].

Tos-PEG3-CH2CO2H is a compound that combines a polyethylene glycol (PEG) spacer with a tosyl group and a terminal carboxylic acid. This molecular structure enhances the compound's solubility in aqueous media due to the hydrophilic nature of the PEG segment. The tosyl group is recognized as an excellent leaving group, facilitating nucleophilic substitution reactions, while the terminal carboxylic acid allows for conjugation with primary amines, often employing coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form stable amide bonds .

The molecular formula of Tos-PEG3-CH2CO2H is C13H18O7S, with a molecular weight of 318.3 g/mol. It is stored at -20°C and has a purity level of 98% .

Tos-PEG3-CH2CO2H itself does not have a specific mechanism of action. Its primary function is as a linker molecule to attach other entities (drugs, proteins, etc.) to biomolecules. The mechanism of action then depends on the attached molecule and its interaction with the biological system.

  • Potential for allergic reactions: PEG itself is generally well-tolerated, but there have been rare cases of allergic reactions.
  • Irritant: The tosyl group may have mild irritant properties.
Primarily due to its functional groups:

  • Nucleophilic Substitution: The tosyl group can be displaced by nucleophiles, such as thiols and amines, making it useful for forming covalent bonds with biomolecules.
  • Amide Formation: The terminal carboxylic acid can react with amine-bearing molecules in the presence of coupling agents, leading to stable amide linkages .
  • Reactivity with Thiols: The compound readily reacts with thiol groups, such as those found in lysine residues of proteins, facilitating bioconjugation processes .

Tos-PEG3-CH2CO2H exhibits significant biological activity due to its ability to facilitate bioconjugation. Its capacity to react with thiols and amines allows for the modification of proteins and other biomolecules, enhancing their solubility and stability in biological systems. This property is particularly valuable in drug delivery systems, where improved solubility can lead to better therapeutic efficacy.

The synthesis of Tos-PEG3-CH2CO2H generally involves:

  • Preparation of PEG Derivative: Starting from polyethylene glycol, the tosyl group is introduced through tosylation reactions.
  • Carboxylic Acid Functionalization: The terminal hydroxyl group of the PEG is converted into a carboxylic acid using appropriate reagents.
  • Purification: The final product is purified using techniques such as precipitation or chromatography to achieve high purity levels .

Tos-PEG3-CH2CO2H finds applications in various fields:

  • Bioconjugation: Used to modify proteins and peptides for enhanced therapeutic properties.
  • Drug Delivery Systems: Enhances solubility and stability of drugs in aqueous environments.
  • Diagnostic Tools: Facilitates the development of assays and imaging agents by improving the properties of biomolecules.

Studies on Tos-PEG3-CH2CO2H have shown its effectiveness in conjugating to various biomolecules, particularly proteins. The interactions are characterized by:

  • Specificity: The tosyl group allows for selective reactions with nucleophiles.
  • Efficiency: High reaction rates due to the excellent leaving group properties of the tosyl moiety.

These characteristics make it an attractive option for researchers looking to modify biomolecules for specific applications.

Tos-PEG3-CH2CO2H shares similarities with several other compounds that also utilize PEG linkers. Here are some comparable compounds:

Compound NameFunctional GroupsUnique Features
Tos-PEG3-CH2CO2tBuTosyl, t-butyl esterT-butyl protected carboxylic acid; deprotectable under acidic conditions .
PEG AzideAzideUtilized in click chemistry for bioconjugation .
PEG MaleimideMaleimideReacts specifically with thiols; useful for selective labeling .

Uniqueness of Tos-PEG3-CH2CO2H

Tos-PEG3-CH2CO2H stands out due to its combination of a highly reactive tosyl group and a terminal carboxylic acid, which allows for versatile conjugation strategies not always available in other PEG derivatives. Its ability to enhance solubility while maintaining reactivity makes it particularly valuable in biochemical applications.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.7

Exact Mass

318.0773

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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